(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
“®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.19 . The IUPAC name for this compound is (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 . The InChI key is WZXBASRNQXYUIP-MRVPVSSYSA-N .
Physical and Chemical Properties Analysis
“®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a solid compound . It has a molecular weight of 233.19 g/mol .
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Derivatives: Research has focused on synthesizing various derivatives of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, such as CF3Se-substituted α-amino acid derivatives. These compounds have shown potential as cell growth inhibitors in certain cancer cell lines (Zhou-Zhou Han et al., 2021).
Enzymatic Preparation and Resolution
- Enzymatic Routes: The compound has been a subject of enzymatic preparation and resolution studies. This includes the exploration of enzymatic routes for synthesizing key intermediates needed for antidiabetic drugs (Yijun Chen et al., 2011).
Material Science and Polymer Chemistry
- Polybenzoxazine Elaboration: Phloretic acid, a derivative of this compound, has been used in the synthesis of polybenzoxazines, indicating its potential in materials science and polymer chemistry (Acerina Trejo-Machin et al., 2017).
Biocatalysis and Pharmaceutical Applications
- Biocatalytic Synthesis: The compound has been used in biocatalytic processes to create chiral intermediates for pharmaceutical applications. This includes studies on the biocatalytic synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in certain drug syntheses (H. Zhong et al., 1999).
Thermal and Biological Studies
- Chelation with Rare Earth Metals: There have been studies on the chelation of this compound with rare earth metals, providing insights into its thermal and biological properties, which could have implications in various fields including materials science (S. Ballal, 2020).
Asymmetric Synthesis in Drug Development
- Synthesis of Antidepressant Intermediates: It has been used in the asymmetric synthesis of intermediates for antidepressant drugs, showcasing its significance in medicinal chemistry (Y. Choi et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
As a phenylalanine derivative , it may interact with biological systems in a similar manner to phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, and potentially affecting mental performance during stress-related tasks .
Biochemical Pathways
As a derivative of phenylalanine , it might be involved in the same pathways as phenylalanine, such as protein synthesis and the production of neurotransmitters.
Result of Action
As a phenylalanine derivative , it may have similar effects to phenylalanine, which include influencing the secretion of anabolic hormones and potentially affecting mental performance during stress-related tasks .
Biochemical Analysis
Biochemical Properties
As a derivative of phenylalanine, it may interact with enzymes, proteins, and other biomolecules involved in protein synthesis and metabolism
Cellular Effects
Amino acids and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375874 |
Source
|
Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793663-51-1 |
Source
|
Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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